4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
4-(N,N-Dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core. The compound integrates a 6-methyl-substituted benzothiazole moiety and a 2-morpholinoethyl group, with the hydrochloride salt enhancing solubility.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2.ClH/c1-17-4-9-20-21(16-17)32-23(24-20)27(11-10-26-12-14-31-15-13-26)22(28)18-5-7-19(8-6-18)33(29,30)25(2)3;/h4-9,16H,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKWNYFMWOSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (CAS Number: 1216532-23-8) is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 525.1 g/mol. The structure features a benzothiazole core , which is known for diverse biological activities, and a sulfamoyl group that enhances solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN4O4S2 |
| Molecular Weight | 525.1 g/mol |
| CAS Number | 1216532-23-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzothiazole core can bind to active sites, inhibiting enzymatic functions. Additionally, the sulfamoyl group improves solubility, facilitating better interaction with biological targets. Molecular docking studies suggest that this compound can effectively fit into the active sites of various enzymes, blocking their function and leading to therapeutic effects.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activities. A study evaluated the effects of similar benzothiazole compounds on human cancer cell lines (A431, A549) using the MTT assay. The results showed that these compounds inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM. Furthermore, they reduced the expression of inflammatory markers such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been assessed through various assays that measure cytokine production in response to inflammatory stimuli. In vitro studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Its structural components allow it to act as a competitive inhibitor by mimicking substrate structures or binding at allosteric sites, thereby altering enzyme activity .
Case Studies
- Cell Line Studies : In a study focused on the anticancer activity of benzothiazole derivatives, this compound was shown to induce apoptosis in A431 and A549 cells through flow cytometry analysis. The findings indicated that treatment resulted in significant cell cycle arrest at the G1 phase .
- Inflammation Modulation : Another investigation highlighted the ability of this compound to downregulate inflammatory cytokines in RAW264.7 macrophages when treated with lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Western blot analyses from related studies revealed that treatment with benzothiazole derivatives led to altered expression levels of proteins involved in apoptosis and cell survival pathways, further supporting their role as therapeutic agents against cancer .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Comparisons
Key Structural Features of the Target Compound :
- Benzothiazole moiety : 6-Methyl substitution at the benzothiazole ring.
- Sulfamoyl group : N,N-Dimethyl substitution on the sulfonamide.
- Morpholinoethyl group: Ethyl-linked morpholine for solubility enhancement.
- Benzamide backbone : Central amide linkage.
Comparison with Benzothiazole Hybrids (): Compounds 4a–4d in feature a 6-nitrobenzothiazole core linked to thiazolidinedione or acetamide groups. Unlike the target compound, these derivatives lack morpholinoethyl and dimethylsulfamoyl groups but share the benzothiazole scaffold.
Sulfonamide/Sulfamoyl Derivatives ()
The dimethylsulfamoyl group in the target compound differs from sulfonamides in (7–9 ) and (11–14 ), which feature unsubstituted sulfonamide or halogenated variants. N,N-Dimethylation likely increases lipophilicity and membrane permeability compared to polar sulfonamides .
Example Comparison :
- Compound 11 (): Contains a chlorobenzo[d]dioxole-sulfonamide group. The absence of dimethyl substitution reduces steric bulk but may decrease metabolic stability compared to the target compound .
Morpholinoethyl vs. Other Amine-Containing Groups
The morpholinoethyl group in the target compound contrasts with imidazole () or triazine () substituents. Morpholine’s oxygen atom enhances water solubility, which is advantageous over hydrophobic groups like naphthalene in 13 () .
Spectral and Physical Properties
While spectral data for the target compound are unavailable, comparisons can be inferred:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
